molecular formula C10H9N3O B1608023 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 58905-26-3

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B1608023
Key on ui cas rn: 58905-26-3
M. Wt: 187.2 g/mol
InChI Key: RXGNQUOYJPSWRW-UHFFFAOYSA-N
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Patent
US04315017

Procedure details

30 parts by weight of 1-phenacyl-1,2,4-triazole is dissolved in 300 parts by weight of methanol; at 5° to 10° C., 5 parts by weight of sodium borohydride is added in portions. After the mixture has been brought to room temperature, about 20 parts by weight of ammonium chloride is added, and the mixture is acidified with dilute hydrochloric acid, heated to boiling, made alkaline with ammonia, and evaporated. The solid residue is slurried with water. Filtration gives 27.5 parts by weight of 1-[2-phenyl-2-hydroxyethyl]-1,2,4-triazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:10]1[CH:14]=[N:13][CH:12]=[N:11]1)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[BH4-].[Na+].[Cl-].[NH4+].Cl.N>CO>[C:4]1([CH:2]([OH:3])[CH2:1][N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN1N=CN=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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